5-Bromo-4,6-dihydroxynicotinic acid
Description
5-Bromo-4,6-dihydroxynicotinic acid (CAS: 1216835-16-3) is a brominated pyridine derivative featuring hydroxyl groups at positions 4 and 6 and a carboxylic acid group at position 3 (pyridine numbering). Its molecular formula is C₆H₄BrNO₄, with a molecular weight of 234.01 g/mol (calculated).
Properties
IUPAC Name |
5-bromo-4-hydroxy-6-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO4/c7-3-4(9)2(6(11)12)1-8-5(3)10/h1H,(H,11,12)(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQJLZRIESOXFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=O)N1)Br)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4,6-dihydroxynicotinic acid typically involves the bromination of 4,6-dihydroxynicotinic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the bromination process. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4,6-dihydroxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-4,6-dihydroxynicotinic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4,6-dihydroxynicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Core
Table 1: Brominated Pyridine Derivatives
Key Observations :
Functional Group Modifications
Ester Derivatives
| Compound Name | CAS Number | Substituents | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|---|
| Methyl 5-bromo-4,6-dihydroxynicotinate | 1190198-25-4 | 4-OH, 6-OH, 3-COOCH₃ | 248.03 | 254–256 (dec.) |
| 4,6-Dihydroxynicotinic acid ethyl ester | N/A | 4-OH, 6-OH, 3-COOCH₂CH₃ | 199.17 (unsubstituted) | Not reported |
Comparison with Heterocyclic Variants
Pyrimidine-Based Analogs
Table 2: Brominated Pyrimidine Derivatives
Key Observations :
- Ring Size : Pyrimidines (6-membered, 2 N atoms) exhibit distinct electronic properties compared to pyridines, affecting aromaticity and reactivity in metal coordination .
- Methyl vs. Hydroxyl : Methyl groups in 5-Bromo-4,6-dimethylpyrimidine eliminate hydrogen-bonding capacity, favoring applications in hydrophobic environments .
Quinoline Derivatives
Key Observations :
- Quinoline Core: The fused benzene-pyridine ring enhances π-π stacking and UV absorption, useful in optoelectronic materials .
- Lower Similarity : Despite bromine and hydroxyl groups, structural divergence from pyridine analogs reduces functional overlap .
Biological Activity
5-Bromo-4,6-dihydroxynicotinic acid is a derivative of nicotinic acid that has garnered attention for its potential biological activities. This compound, characterized by the presence of bromine and two hydroxyl groups, exhibits a range of pharmacological properties that make it a subject of interest in medicinal chemistry and biochemistry.
- Molecular Formula : C6H4BrN2O3
- Molecular Weight : 218.01 g/mol
- CAS Number : 1216835-16-3
- Log P : 0.83560 (indicating moderate lipophilicity) .
Research indicates that this compound interacts with various biological targets, particularly nicotinic acetylcholine receptors (nAChRs). These receptors play crucial roles in neurotransmission and are implicated in numerous physiological processes, including cognition, muscle contraction, and neuroprotection.
Binding Affinity Studies
Studies have demonstrated that this compound exhibits selective binding to nAChRs, which may lead to therapeutic effects in neurological disorders. The presence of hydroxyl groups enhances its ability to form hydrogen bonds with receptor sites, potentially increasing its efficacy as a modulator .
Biological Activities
-
Anti-inflammatory Effects :
- Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokine production in vitro, which could be beneficial in treating conditions characterized by chronic inflammation .
- Neuroprotective Properties :
- Antimicrobial Activity :
Case Study 1: Neuroprotection in Alzheimer's Disease Models
In a study involving transgenic mice models of Alzheimer's disease, treatment with this compound resulted in significant improvements in memory retention and a reduction in amyloid plaque formation. The mechanism was attributed to enhanced cholinergic signaling through nAChRs .
Case Study 2: Anti-inflammatory Activity in Rheumatoid Arthritis
Another investigation assessed the anti-inflammatory effects of the compound in an induced rheumatoid arthritis model. Results showed a marked decrease in inflammatory markers and improved joint function following administration of this compound .
Research Findings Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
